molecular formula C21H20ClN3O3S B11276318 methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B11276318
M. Wt: 429.9 g/mol
InChI Key: YUTUVIYJPBBJAF-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the 1,5-benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable electrophile, such as an α-haloketone, under acidic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 4-position of the benzodiazepine ring. This can be accomplished through a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Amino Group: The 2-chloro-3-methylphenylamino group is introduced via a nucleophilic aromatic substitution reaction, where the chloro group on the benzene ring is replaced by the amino group.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzodiazepine derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anxiolytic, sedative, or anticonvulsant agent.

    Biological Studies: The compound can be used to study the interactions of benzodiazepines with their biological targets, such as GABA receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The sulfanyl and amino groups may also contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

Methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to the presence of the sulfanyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural feature could potentially lead to differences in its metabolism, distribution, and overall efficacy.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 2-[4-[2-(2-chloro-3-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C21H20ClN3O3S/c1-13-6-5-9-17(21(13)22)24-18(26)12-29-19-10-14(11-20(27)28-2)23-15-7-3-4-8-16(15)25-19/h3-10,23H,11-12H2,1-2H3,(H,24,26)

InChI Key

YUTUVIYJPBBJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)Cl

Origin of Product

United States

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